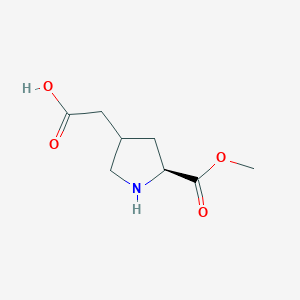
1-(3-Methylphenyl)-2,3-butadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a butadiene chain attached to a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2,3-butadien-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-Methylphenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1-(3-Methylphenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-2,3-butadien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3-Methylphenyl)-1-propanone: A structurally similar compound with different reactivity and applications.
3-Methylmethcathinone: Another related compound with distinct pharmacological properties.
Uniqueness
1-(3-Methylphenyl)-2,3-butadien-1-one is unique due to its butadiene chain, which imparts specific reactivity and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4-8H,1H2,2H3 |
InChIキー |
ANPSLUVNFKJLHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


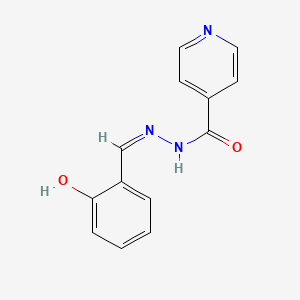


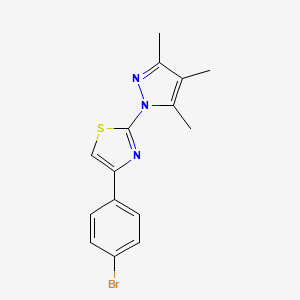
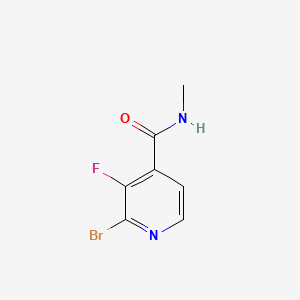
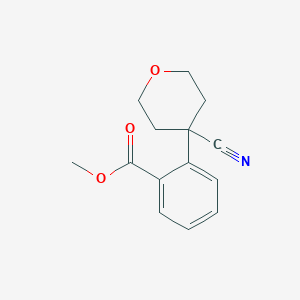
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
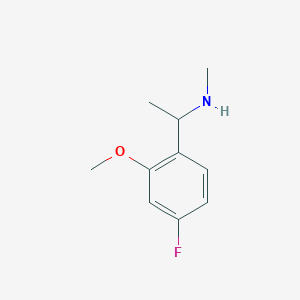
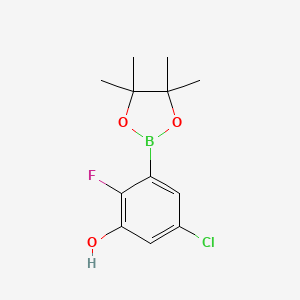

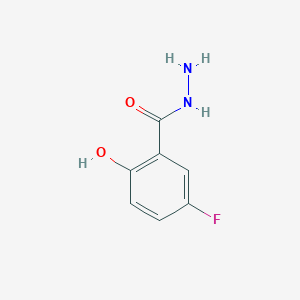
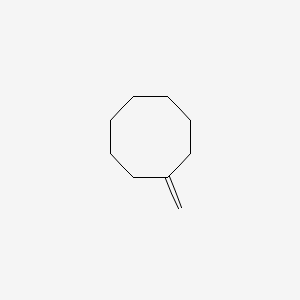
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
